

Structure Elucidation of N-(1,3-dimethylbutyl)benzenesulfonamide: A Comprehensive Analytical Guide

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Compound of Interest

Compound Name: N-(1,3-dimethylbutyl)benzenesulfonamide
Cat. No.: B310479

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Executive Summary

The structural elucidation of synthetic organic molecules requires a multi-modal analytical approach to ensure absolute certainty in atomic connectivity, stereochemistry, and functional group assignment. This whitepaper provides an in-depth, self-validating framework for the characterization of **N-(1,3-dimethylbutyl)benzenesulfonamide** (CAS: 500540-80-7)[1]. By integrating High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, this guide establishes a robust methodology for researchers and drug development professionals working with complex sulfonamide derivatives.

Theoretical Framework & Structural Properties

N-(1,3-dimethylbutyl)benzenesulfonamide consists of a benzenesulfonamide core linked to a branched aliphatic chain (1,3-dimethylbutyl group). The presence of the sulfonyl (–SO₂–) group and a secondary amine (N-H) dictates its ionization behavior and vibrational modes,

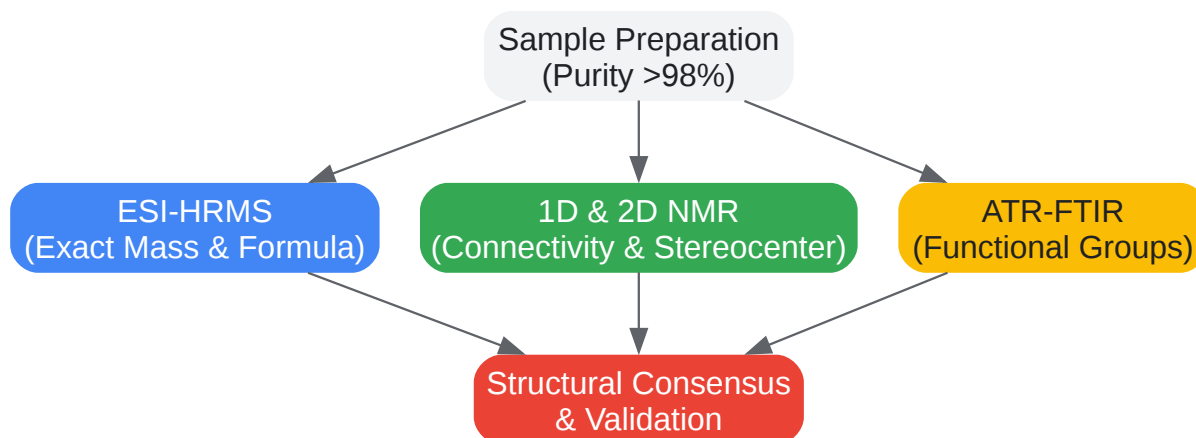
while the chiral center at the α -carbon of the aliphatic chain introduces critical stereochemical complexities in its NMR profile.

Table 1: Fundamental Molecular Properties

Property	Value	Analytical Significance
Molecular Formula	C ₁₂ H ₁₉ NO ₂ S	Guides HRMS exact mass calculation and isotopic pattern matching.
Monoisotopic Mass	241.1136 Da	Target exact mass for ESI-HRMS validation (< 5 ppm error threshold).
Degree of Unsaturation	4	Confirms the presence of one aromatic ring (3 double bonds + 1 ring).
Chiral Centers	1 (at C1' of alkyl chain)	Induces diastereotopic behavior in adjacent protons, complicating ¹ H NMR.

Multi-Modal Elucidation Workflow

To ensure absolute trustworthiness in the structural assignment, the analytical workflow must be orthogonal—meaning the conclusions drawn from one technique (e.g., mass spectrometry) are independently validated by another (e.g., NMR)[2].



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Multi-modal analytical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

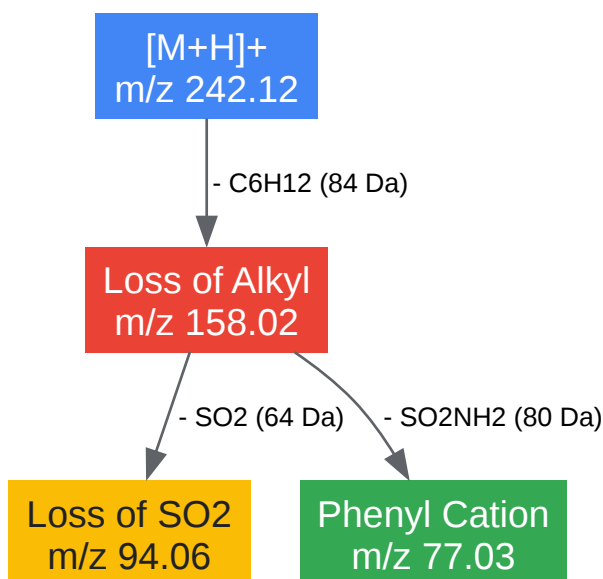
Causality & Experimental Design

Electrospray Ionization (ESI) in positive mode is selected because the secondary sulfonamide nitrogen, despite the electron-withdrawing nature of the sulfonyl group, readily accepts a proton to form a stable $[M+H]^+$ ion. Collision-Induced Dissociation (CID) is employed at variable energies to sequentially break the weakest bonds. The initial loss is typically the aliphatic chain, followed by the high-energy extrusion of sulfur dioxide (SO_2), a hallmark rearrangement in sulfonamide mass spectrometry[3].

Step-by-Step ESI-HRMS Protocol

- **Sample Preparation:** Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol to ensure complete ionization without ion suppression.
- **Instrument Calibration:** Calibrate the Q-TOF mass spectrometer using a sodium formate cluster solution in positive ion mode. **Self-Validation:** Ensure the calibration yields a mass accuracy of < 2 ppm before proceeding.
- **Ionization Parameters:** Inject 2 μ L of the sample. Apply a capillary voltage of 3.5 kV, a desolvation temperature of 250 $^{\circ}$ C, and a cone voltage of 30 V.

- MS/MS Acquisition: Isolate the precursor ion at m/z 242.12. Apply CID using argon gas, ramping the normalized collision energy (NCE) through 15, 30, and 45 eV to capture both low-energy (alkyl loss) and high-energy (SO₂ loss) fragmentation events.



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ESI-MS/MS fragmentation pathway of the target sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Causality & Experimental Design

Deuterated chloroform (CDCl₃) is chosen over DMSO- d₆ to prevent the strong hydrogen bonding that can artificially broaden or shift the N-H signal. The most critical structural feature of this molecule is the chiral center at the α -carbon (C1') of the 1,3-dimethylbutyl group. This stereocenter breaks the symmetry of the molecule, rendering the two protons of the adjacent methylene group (C2') diastereotopic. Consequently, they couple to each other (geminal coupling) and appear as two distinct, complex multiplets rather than a simple triplet. Similarly, the two terminal methyl groups of the isopropyl moiety are diastereotopic and resolve as two separate doublets[4].

Step-by-Step NMR Protocol

- **Sample Preparation:** Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
- **Shimming & Tuning:** Insert the sample into a 600 MHz NMR spectrometer. Perform 3D gradient shimming to achieve a line width of < 0.5 Hz for the TMS peak. Tune the probe specifically for ¹H and ¹³C frequencies.
- **¹H Acquisition:** Acquire the ¹H spectrum using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2 seconds. **Self-Validation:** Integrate the spectrum. The sum of the aromatic protons (5H), N-H proton (1H), and aliphatic protons (13H) must exactly equal 19H.
- **¹³C Acquisition:** Acquire the ¹³C{¹H} spectrum using WALTZ-16 decoupling, 1024 scans, and a D1 of 2 seconds.
- **2D Validation:** Acquire a ¹H-¹H COSY spectrum to map the vicinal coupling of the diastereotopic protons, validating the intact connectivity of the 1,3-dimethylbutyl chain.

Table 2: ¹H and ¹³C NMR Assignments (in CDCl₃)

Position / Moiety	¹ H Chemical Shift (ppm)	Multiplicity & Integration	¹³ C Chemical Shift (ppm)
Aromatic (ortho)	7.85 - 7.95	m, 2H	127.1
Aromatic (meta)	7.45 - 7.55	m, 2H	129.3
Aromatic (para)	7.55 - 7.65	m, 1H	132.8
Aromatic (ipso)	-	-	141.2
N-H (Sulfonamide)	4.50 - 4.80	br d, 1H (exchangeable)	-
C1' (CH-N)	3.30 - 3.45	m, 1H	48.5
C2' (CH ₂)	1.20 - 1.40	m, 2H (diastereotopic)	46.2
C3' (CH-iPr)	1.50 - 1.65	m, 1H	24.8
C4' (CH ₃ -alpha)	1.05 - 1.15	d, 3H	21.5
C5', C6' (CH ₃ -iPr)	0.80 - 0.90	2 × d, 6H (diastereotopic)	22.3, 22.8

Fourier-Transform Infrared (FT-IR) Spectroscopy Causality & Experimental Design

Attenuated Total Reflectance (ATR) FT-IR is utilized instead of traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch at $\sim 3300\text{ cm}^{-1}$, which can easily mask the critical secondary sulfonamide N-H stretch. ATR eliminates this artifact. The structural confirmation heavily relies on identifying the highly diagnostic asymmetric and symmetric S=O stretching vibrations, which occur at distinctly different frequencies due to the geometry of the sulfonyl group[5][6].

Step-by-Step ATR-FTIR Protocol

- Background Calibration: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm^{-1} resolution) to subtract atmospheric CO₂ and ambient humidity.

- **Sample Application:** Place 2 mg of the solid compound directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate optical contact.
- **Acquisition:** Record the spectrum from 4000 to 400 cm^{-1} using 32 co-added scans.
- **Processing & Validation:** Apply an ATR correction algorithm to account for wavelength-dependent penetration depth. **Self-Validation:** Verify that the baseline is flat at 4000 cm^{-1} and 2000 cm^{-1} , confirming optimal anvil pressure and absence of scattering artifacts.

Table 3: Diagnostic FT-IR Peak Assignments

Wavenumber (cm^{-1})	Vibration Mode	Structural Significance
~3250	N-H stretch	Confirms the secondary sulfonamide amine.
~3060	C-H stretch (sp^2)	Validates the presence of the aromatic ring.
~2950, 2870	C-H stretch (sp^3)	Confirms the highly branched aliphatic chain.
~1345	S=O asymmetric stretch	Primary diagnostic marker for the sulfonyl group.
~1160	S=O symmetric stretch	Secondary diagnostic marker for the sulfonyl group.
~1090	C-N stretch	Confirms the bond between the alkyl chain and nitrogen.
~720, 690	C-H out-of-plane bend	Indicates a monosubstituted benzene ring.

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